Tenalisib R Enantiomer

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

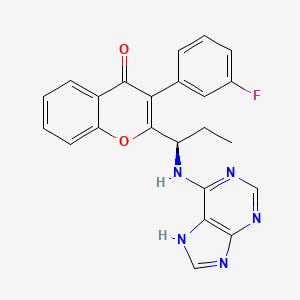

3-(3-fluorophenyl)-2-[(1R)-1-(7H-purin-6-ylamino)propyl]chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18FN5O2/c1-2-16(29-23-19-22(26-11-25-19)27-12-28-23)21-18(13-6-5-7-14(24)10-13)20(30)15-8-3-4-9-17(15)31-21/h3-12,16H,2H2,1H3,(H2,25,26,27,28,29)/t16-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDXDQPRPFRKGKZ-MRXNPFEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=C(C(=O)C2=CC=CC=C2O1)C3=CC(=CC=C3)F)NC4=NC=NC5=C4NC=N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C1=C(C(=O)C2=CC=CC=C2O1)C3=CC(=CC=C3)F)NC4=NC=NC5=C4NC=N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18FN5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001138191 | |

| Record name | 3-(3-Fluorophenyl)-2-[(1R)-1-(9H-purin-6-ylamino)propyl]-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001138191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

415.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1639417-54-1 | |

| Record name | 3-(3-Fluorophenyl)-2-[(1R)-1-(9H-purin-6-ylamino)propyl]-4H-1-benzopyran-4-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1639417-54-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(3-Fluorophenyl)-2-[(1R)-1-(9H-purin-6-ylamino)propyl]-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001138191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Chiral Synthesis of Tenalisib R-Enantiomer: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chiral synthesis of the R-enantiomer of Tenalisib, a potent and selective phosphoinositide 3-kinase (PI3K) delta and gamma inhibitor. The synthesis of the enantiomerically pure compound is critical for its therapeutic efficacy and safety profile. This document outlines two primary strategies for achieving the desired stereochemistry: asymmetric transfer hydrogenation and the use of a chiral auxiliary. Detailed experimental protocols, quantitative data, and process diagrams are presented to facilitate understanding and replication by researchers in the field of medicinal chemistry and drug development.

Synthetic Strategies and Pathways

The synthesis of the (R)-enantiomer of Tenalisib, chemically known as (R)-3-(3-fluorophenyl)-2-(1-(9H-purin-6-ylamino)propyl)-4H-chromen-4-one, involves the key chiral intermediate (R)-3-(3-fluorophenyl)-2-(1-hydroxypropyl)-4H-chromen-4-one. Two distinct and effective methods for the preparation of this intermediate have been reported:

-

Asymmetric Transfer Hydrogenation: This method employs a chiral ruthenium catalyst to achieve the enantioselective reduction of a prochiral ketone precursor.

-

Chiral Auxiliary-Mediated Synthesis: This approach utilizes a chiral acid as an auxiliary to introduce the desired stereocenter, followed by its removal in a subsequent step.

The overall synthetic workflow can be visualized as follows:

Caption: Overall workflow for the chiral synthesis of Tenalisib R-Enantiomer.

Method 1: Asymmetric Transfer Hydrogenation

This elegant approach introduces chirality through the catalytic reduction of the prochiral ketone, 3-(3-fluorophenyl)-2-propionyl-4H-chromen-4-one. The use of a specific chiral ruthenium catalyst ensures the formation of the desired (R)-alcohol with good enantioselectivity.

Experimental Protocol

Step 1: Synthesis of 3-(3-fluorophenyl)-2-propionyl-4H-chromen-4-one (Intermediate 2)

To a solution of 2-(1-bromopropyl)-3-(3-fluorophenyl)-4H-chromen-4-one (8.80 g, 24.36 mmol) in DMSO (85 ml), n-butanol (5 ml) was added, and the mixture was heated to 120°C for 3 hours. After cooling to room temperature, the reaction was quenched with water and extracted with ethyl acetate (B1210297). The combined organic layers were dried over sodium sulphate and concentrated under reduced pressure. The crude product was purified by column chromatography using a mixture of ethyl acetate and petroleum ether to yield the title compound as a yellow liquid.[1]

Step 2: Synthesis of (R)-3-(3-fluorophenyl)-2-(1-hydroxypropyl)-4H-chromen-4-one (Intermediate 5)

A solution of Intermediate 2 (0.600 g, 2.02 mmol) in DMF (7.65 ml) was purged with nitrogen. A formic acid:triethylamine 5:2 azeotrope (1.80 ml) was added, followed by [(R,R)tethTsDpenRuCl] (3.0 mg). The reaction mixture was heated at 80°C for 1.5 hours under a continuous nitrogen purge. The reaction was then quenched with water and extracted with ethyl acetate. The organic layer was dried over sodium sulphate and concentrated. The crude product was purified by column chromatography with ethyl acetate:petroleum ether to afford the title compound as a yellow solid.[1]

Data Presentation

| Parameter | Value |

| Intermediate 2 Yield | 60% (1.20 g) |

| (R)-Alcohol Yield | 83% (0.500 g) |

| (R)-Alcohol Mass | 298.9 (M+) |

| Enantiomeric Excess | 74.8% (enriched in the fast eluting isomer) |

| Chiral HPLC Column | Chiralpak AD-H |

| Retention Time (fast eluting) | 8.52 min |

Method 2: Chiral Auxiliary-Mediated Synthesis

This diastereoselective approach involves the coupling of an achiral precursor with a chiral auxiliary, R-(+)-2-benzyloxybutyric acid, to form a diastereomeric intermediate. Subsequent cyclization and deprotection steps lead to the desired chiral alcohol.

Experimental Protocol

Step 1: Synthesis of (R)-2-(1-(benzyloxy)propyl)-3-(3-fluorophenyl)-4H-chromen-4-one

To a solution of 2-(3-fluorophenyl)-1-(2-hydroxyphenyl)ethanone (2.15 g, 9.36 mmol) in dichloromethane (B109758) (20 ml), HATU (4.27 g, 11.23 mmol) and R-(+)-2-benzyloxybutyric acid (2.00 g, 10.29 mmol) were added and stirred for 10 minutes. Triethylamine (14.0 ml, 101.1 mmol) was then added dropwise, and the mixture was stirred at room temperature for 24 hours. The reaction was quenched with water, extracted with dichloromethane, dried over sodium sulphate, and concentrated under reduced pressure. The crude product was purified by column chromatography with ethyl acetate:petroleum ether.[1]

Step 2: Synthesis of (R)-3-(3-fluorophenyl)-2-(1-hydroxypropyl)-4H-chromen-4-one

To a solution of (R)-2-(1-(benzyloxy)propyl)-3-(3-fluorophenyl)-4H-chromen-4-one (1.50 g, 3.86 mmol) in dichloromethane (15 ml) cooled to 0°C, aluminium chloride (1.00 g, 7.72 mmol) was added portion-wise. The mixture was stirred at room temperature for 6 hours. The reaction was quenched with 2N HCl solution, extracted with dichloromethane, dried over sodium sulphate, and concentrated. The crude product was purified by column chromatography with ethyl acetate:petroleum ether to afford the title compound as a yellow solid.[1]

Data Presentation

| Parameter | Value |

| Diastereomeric Intermediate Yield | 29% (2.10 g) |

| (R)-Alcohol Yield | 48% (0.552 g) |

| (R)-Alcohol Mass | 389.0 (M+) (for the benzyloxy intermediate) |

Final Synthetic Step: Mitsunobu Reaction and Deprotection

The final stage of the synthesis involves the coupling of the chiral alcohol intermediate with a protected purine (B94841) derivative via a Mitsunobu reaction, followed by deprotection to yield the final Tenalisib R-enantiomer.

Caption: Final steps in the synthesis of the Tenalisib R-Enantiomer.

Experimental Protocol

To a solution of (R)-3-(3-fluorophenyl)-2-(1-hydroxypropyl)-4H-chromen-4-one (0.250 g, 0.838 mmol) in THF (5 ml), tert-butyl 9-trityl-9H-purin-6-ylcarbamate (0.479 g, 1.00 mmol) and triphenylphosphine (B44618) (0.329 g, 1.25 mmol) were added and the resulting mixture was stirred at room temperature for 5 minutes. Diisopropylazodicarboxylate (0.25 ml, 1.25 mmol) was then added and the mixture was stirred at room temperature for 12 hours. The reaction mixture was concentrated and purified by column chromatography with ethyl acetate:petroleum ether to afford the protected intermediate. This intermediate was then dissolved in dichloromethane (6 ml), and trifluoroacetic acid (1.2 ml) was added. The mixture was stirred at room temperature for 12 hours. The reaction mixture was concentrated to yield the final product.[1]

Data Presentation

| Parameter | Value |

| Final Product Mass | 415.6 (M+) |

| Melting Point | 148-150°C |

Conclusion

This technical guide has detailed two effective strategies for the chiral synthesis of the R-enantiomer of Tenalisib. The asymmetric transfer hydrogenation method offers a more direct route with good enantioselectivity, while the chiral auxiliary approach provides an alternative pathway. The choice of method may depend on factors such as catalyst availability, cost, and scalability. The provided experimental protocols and quantitative data serve as a valuable resource for researchers engaged in the synthesis and development of Tenalisib and related chiral compounds. Further optimization of reaction conditions and purification techniques may lead to improved yields and enantiomeric purity.

References

In Vitro Activity of Tenalisib (RP6530) in Leukemia Cell Lines: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tenalisib (also known as RP6530) is a potent and selective dual inhibitor of the delta (δ) and gamma (γ) isoforms of phosphoinositide 3-kinase (PI3K). The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, survival, and differentiation, and its aberrant activation is a hallmark of many hematological malignancies, including leukemia. By targeting the PI3K-δ and -γ isoforms, which are predominantly expressed in hematopoietic cells, Tenalisib offers a targeted therapeutic approach with the potential for reduced off-target effects. This document provides a technical guide to the in vitro activity of Tenalisib in leukemia cell lines, summarizing key data and experimental methodologies.

Note on Enantiomers: While Tenalisib exists as a racemic mixture, the currently available public research primarily focuses on the compound as a whole (RP6530). Specific in vitro data for the R enantiomer in leukemia cell lines is not extensively detailed in the public domain. The information presented herein pertains to Tenalisib (RP6530).

Mechanism of Action: PI3K/Akt/mTOR Pathway Inhibition

Tenalisib exerts its anti-leukemic effects by inhibiting the catalytic activity of PI3K-δ and PI3K-γ. This inhibition prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3). The reduction in PIP3 levels leads to the decreased activation of downstream effectors, most notably the serine/threonine kinase Akt. The subsequent deactivation of the Akt signaling cascade results in the induction of apoptosis and inhibition of proliferation in leukemia cells.[1][2] Responders to Tenalisib treatment in clinical trials have demonstrated a marked downregulation of phospho-Akt.[3]

References

- 1. Phase I/Ib Study of Tenalisib (RP6530), a Dual PI3K δ/γ Inhibitor in Patients with Relapsed/Refractory T-Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. A First-in-human Study of Tenalisib (RP6530), a Dual PI3K δ/γ Inhibitor, in Patients With Relapsed/Refractory Hematologic Malignancies: Results From the European Study - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Preclinical Landscape of Tenalisib: A Technical Guide to its Pharmacokinetics and Metabolism

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Tenalisib (B612265), also known as RP6530, is a potent and selective dual inhibitor of the delta (δ) and gamma (γ) isoforms of phosphoinositide 3-kinase (PI3K). It has shown promise in the treatment of various hematological malignancies. A critical aspect of drug development lies in understanding a compound's preclinical pharmacokinetics (PK) and metabolism, which provides the foundation for predicting its behavior in humans. This technical guide synthesizes the available preclinical and clinical data on Tenalisib, with a focus on its absorption, distribution, metabolism, and excretion (ADME) profile.

Preclinical Pharmacokinetics: Limited Data Availability

Detailed preclinical pharmacokinetic data for the individual enantiomers of Tenalisib in animal models are not extensively published. However, preclinical studies involving RP6530 have been conducted to support its clinical development. These studies, often prerequisites for human trials, typically involve characterizing the drug's ADME properties in various animal species[2][3]. While specific quantitative data from these preclinical animal studies are not publicly disclosed, they have established a foundation for the clinical trials that followed[4].

Clinical Pharmacokinetics of Tenalisib (S-Enantiomer)

Human pharmacokinetic data for Tenalisib has been generated from Phase I/Ib clinical trials in patients with relapsed/refractory hematologic malignancies[5][6][7]. These studies provide the most comprehensive insights into the pharmacokinetic profile of the active S-enantiomer.

Key Pharmacokinetic Parameters in Humans

| Parameter | Value | Study Population | Citation |

| Time to Maximum Concentration (Tmax) | Rapid Absorption | Patients with relapsed/refractory hematologic malignancies | [5][6][7] |

| Elimination Half-life (t½) | ~2.28 hours | Patients with relapsed/refractory T-cell lymphoma | [5][8][9] |

| Dose Proportionality | Observed up to 400 mg | Patients with relapsed/refractory hematologic malignancies | [6][7] |

Table 1: Summary of Clinical Pharmacokinetic Parameters of Tenalisib.

Metabolism of Tenalisib

The metabolism of Tenalisib has been investigated, revealing insights into its biotransformation pathways.

Key Metabolic Information:

-

CYP3A4 Interaction: Tenalisib and its metabolite, IN0385, are identified as moderate inhibitors and substrates of the cytochrome P450 3A4 (CYP3A4) enzyme[10]. This suggests a potential for drug-drug interactions with other medications metabolized by this key enzyme.

-

Metabolite IN0385: A metabolite of Tenalisib, designated IN0385, has been identified. This metabolite is also an inhibitor of salt-inducible kinase 3 (SIK3)[10]. The exposure to IN0385 was found to be higher than that of the parent drug, Tenalisib, although the elimination kinetics were similar[10]. Further details on the specific metabolic reactions leading to the formation of IN0385 are not extensively described in the available literature.

Experimental Protocols

While specific preclinical protocols for Tenalisib enantiomers are not available, this section outlines generalized, standard methodologies for key in vitro and in vivo preclinical ADME studies relevant to the target audience.

In Vitro Metabolism using Liver Microsomes

This assay is a standard preclinical method to assess the metabolic stability of a compound and identify the primary enzymes involved in its metabolism[11][12][13][14].

Objective: To determine the rate of metabolism of the Tenalisib R and S enantiomers and to identify the cytochrome P450 (CYP) isoforms responsible for their metabolism.

Materials:

-

Tenalisib R and S enantiomers

-

Pooled human liver microsomes (and/or microsomes from relevant preclinical species such as rat, mouse, dog, monkey)

-

NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

-

Phosphate buffer (pH 7.4)

-

Control compounds (e.g., a high-clearance and a low-clearance compound)

-

LC-MS/MS system for analysis

Procedure:

-

Incubation: A solution of the test compound (Tenalisib enantiomer) is incubated with liver microsomes in the presence of the NADPH regenerating system at 37°C.

-

Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Quenching: The reaction is stopped at each time point by adding a cold organic solvent (e.g., acetonitrile).

-

Sample Preparation: The samples are centrifuged to precipitate proteins, and the supernatant is collected for analysis.

-

LC-MS/MS Analysis: The concentration of the remaining parent compound is quantified using a validated LC-MS/MS method.

-

Data Analysis: The rate of disappearance of the parent compound is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Reaction Phenotyping (Optional): To identify the specific CYP enzymes involved, the assay can be repeated in the presence of specific chemical inhibitors of major CYP isoforms or by using recombinant human CYP enzymes.

In Vivo Pharmacokinetic Study in Animals

This type of study is essential to understand the ADME properties of a drug candidate in a living organism[2][3].

Objective: To determine the pharmacokinetic profile of the Tenalisib R and S enantiomers following intravenous (IV) and oral (PO) administration in a relevant animal model (e.g., rats or mice).

Materials:

-

Tenalisib R and S enantiomers formulated for IV and PO administration

-

Male and female rodents (e.g., Sprague-Dawley rats) with cannulated jugular veins for blood sampling

-

Analytical standards for the test compounds

-

LC-MS/MS system for bioanalysis

Procedure:

-

Dosing:

-

IV Administration: A single bolus dose is administered intravenously.

-

PO Administration: A single dose is administered by oral gavage.

-

-

Blood Sampling: Blood samples are collected at predetermined time points (e.g., pre-dose, and at 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose).

-

Plasma Preparation: Plasma is separated from the blood samples by centrifugation.

-

Bioanalysis: The concentration of the Tenalisib enantiomers in the plasma samples is quantified using a validated LC-MS/MS method.

-

Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate key pharmacokinetic parameters, including:

-

Clearance (CL)

-

Volume of distribution (Vd)

-

Elimination half-life (t½)

-

Area under the curve (AUC)

-

Maximum concentration (Cmax) and time to Cmax (Tmax) for oral dosing

-

Oral bioavailability (%F)

-

Visualizations

Signaling Pathway of PI3K Delta/Gamma Inhibition

Tenalisib inhibits the PI3K/AKT signaling pathway, which is crucial for cell proliferation and survival in many hematological malignancies[1][5][15].

Caption: PI3K Signaling Pathway Inhibition by Tenalisib.

Generalized Experimental Workflow for Preclinical In Vivo Pharmacokinetic Study

The following diagram illustrates a typical workflow for an animal PK study.

Caption: Workflow for a Preclinical In Vivo PK Study.

Conclusion

While specific preclinical pharmacokinetic and metabolism data for the R enantiomer of Tenalisib are not publicly available, the existing clinical data for the active S-enantiomer (Tenalisib) provides valuable insights for researchers and drug development professionals. Tenalisib is rapidly absorbed with a relatively short half-life in humans and is a substrate and moderate inhibitor of CYP3A4, with a significant metabolite, IN0385. The provided generalized experimental protocols and diagrams offer a framework for understanding the standard preclinical evaluation of such compounds. Further research and publication of preclinical data, particularly comparative studies of the enantiomers, would be highly beneficial to the scientific community for a more complete understanding of the disposition of Tenalisib.

References

- 1. Tenalisib | C23H18FN5O2 | CID 86291103 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Pharmacokinetics of Anthelmintics in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]

- 3. biotechfarm.co.il [biotechfarm.co.il]

- 4. News / Press Release – Rhizen [rhizen.com]

- 5. Phase I/Ib Study of Tenalisib (RP6530), a Dual PI3K δ/γ Inhibitor in Patients with Relapsed/Refractory T-Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A First-in-human Study of Tenalisib (RP6530), a Dual PI3K δ/γ Inhibitor, in Patients With Relapsed/Refractory Hematologic Malignancies: Results From the European Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Phase I/Ib Study of Tenalisib (RP6530), a Dual PI3K δ/γ Inhibitor in Patients with Relapsed/Refractory T-Cell Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Safety and efficacy of tenalisib in combination with romidepsin in patients with relapsed/refractory T-cell lymphoma: results from a phase I/II open-label multicenter study - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. In Vitro Drug Metabolism Using Liver Microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

The Journey of Tenalisib: A Deep Dive into a Novel PI3K Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tenalisib (B612265) (RP6530) is a potent and selective dual inhibitor of phosphoinositide 3-kinase (PI3K) delta (δ) and gamma (γ) isoforms, with its major metabolite, IN0385, also exhibiting inhibitory activity against Salt-Inducible Kinase 3 (SIK3). This dual-action mechanism positions Tenalisib as a promising therapeutic agent in oncology, particularly for hematological malignancies and solid tumors. Developed by Rhizen Pharmaceuticals, Tenalisib has demonstrated a favorable safety profile and encouraging efficacy in numerous preclinical and clinical studies. This technical guide provides a comprehensive overview of the discovery, development, mechanism of action, and clinical evaluation of Tenalisib, with a focus on the experimental data and methodologies that underpin its therapeutic potential.

Introduction: The Rationale for Targeting PI3K

The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism. Dysregulation of the PI3K/Akt/mTOR pathway is a frequent event in a wide range of human cancers, making it a prime target for therapeutic intervention. The PI3K family is divided into three classes, with Class I being the most implicated in cancer. Class I PI3Ks are heterodimers composed of a regulatory and a catalytic subunit. The δ and γ isoforms of the catalytic subunit are predominantly expressed in hematopoietic cells, playing crucial roles in the development and function of both adaptive and innate immunity. Their restricted expression pattern makes them attractive targets for cancer therapy, with the potential for a more favorable therapeutic window compared to pan-PI3K inhibitors.

Discovery and Preclinical Development of Tenalisib

Tenalisib was identified as a highly selective and orally active dual inhibitor of PI3Kδ and PI3Kγ.[1] Preclinical investigations were conducted to establish its potency, selectivity, and anti-cancer activity.

In Vitro Activity

Tenalisib demonstrated potent enzymatic and cell-based inhibitory activity against PI3Kδ and PI3Kγ isoforms.

| Parameter | PI3Kδ | PI3Kγ | Reference |

| Enzymatic IC50 | 24.5 nM | 33.2 nM | [2] |

| Cell-based EC50 | 38.1 nM | 22.3 nM | [2] |

In various cancer cell lines, Tenalisib has been shown to inhibit proliferation, induce apoptosis, and cause cell cycle arrest. For instance, in MCF-7 and ZR-75.1 breast cancer cell lines, Tenalisib potentiated the activity of fulvestrant (B1683766) by inhibiting cell growth and inducing cell cycle arrest.[3] Furthermore, preclinical studies have indicated that Tenalisib can enhance the anti-tumor effects of chemotherapeutic agents like paclitaxel (B517696) and doxorubicin.[3] In primary chronic lymphocytic leukemia (CLL) cells, Tenalisib was shown to be highly effective at inducing cell death.[4]

In Vivo Efficacy

The anti-tumor activity of Tenalisib was evaluated in vivo using xenograft models. In a mouse T-cell leukemia xenograft model using MOLT-4 cells, Tenalisib demonstrated the ability to delay tumor growth.[2] These preclinical in vivo studies provided the foundational evidence for its potential therapeutic efficacy in hematological malignancies.

Mechanism of Action: Dual PI3Kδ/γ and SIK3 Inhibition

Tenalisib exerts its anti-cancer effects primarily through the dual inhibition of PI3Kδ and PI3Kγ. This leads to the downstream inhibition of the Akt signaling pathway, a central node in cell survival and proliferation. The inhibition of PI3Kδ and PI3Kγ in immune cells also modulates the tumor microenvironment, potentially enhancing anti-tumor immunity.[5]

A significant aspect of Tenalisib's mechanism is the activity of its major metabolite, IN0385, which is a potent inhibitor of Salt-Inducible Kinase 3 (SIK3).[3][6] Elevated SIK3 expression has been linked to tumorigenesis, and its inhibition may contribute to the chemo-sensitization effects observed with Tenalisib.[7] This dual mechanism of the parent compound and its metabolite may contribute to the broad anti-tumor activity of Tenalisib.

Experimental Protocols

In Vitro Assays

A common method to assess the effect of a compound on cell viability is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Cell Seeding: Plate cancer cells (e.g., MCF-7, ZR-75.1) in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of Tenalisib or vehicle control for a specified period (e.g., 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals by metabolically active cells.

-

Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

This flow cytometry-based assay is used to quantify apoptosis.

-

Cell Treatment: Treat cells with Tenalisib or vehicle control for the desired duration.

-

Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI). Incubate in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

-

Annexin V- / PI- : Live cells

-

Annexin V+ / PI- : Early apoptotic cells

-

Annexin V+ / PI+ : Late apoptotic/necrotic cells

-

Annexin V- / PI+ : Necrotic cells

-

In Vivo Xenograft Model

-

Animal Model: Utilize immunodeficient mice (e.g., NOD/SCID or nude mice).

-

Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., MOLT-4) into the flank of the mice.

-

Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers regularly.

-

Treatment Initiation: Once tumors reach a predetermined size, randomize the mice into treatment and control groups.

-

Drug Administration: Administer Tenalisib orally at various doses and schedules. The control group receives the vehicle.

-

Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study. At the end of the study, tumors can be excised for further analysis.

Western Blot Analysis for PI3K Pathway Inhibition

This technique is used to assess the phosphorylation status of key proteins in the PI3K pathway, such as Akt.

-

Cell Lysis: Treat cells with Tenalisib for a specified time, then lyse the cells in a buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Immunoblotting:

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate with a primary antibody specific for the phosphorylated form of Akt (p-Akt) or total Akt.

-

Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities to determine the ratio of p-Akt to total Akt.

Clinical Development and Efficacy

Tenalisib has undergone extensive clinical evaluation in various hematological malignancies and solid tumors.

T-Cell Lymphoma (TCL)

In a Phase I/Ib study in patients with relapsed/refractory TCL, Tenalisib monotherapy demonstrated promising clinical activity.[8]

| Efficacy Endpoint | PTCL | CTCL | Overall | Reference |

| Overall Response Rate (ORR) | 47% | 45% | 45.7% | [9][10] |

| Complete Response (CR) | - | - | 9% | [10] |

| Partial Response (PR) | - | - | 37% | [10] |

| Median Duration of Response (mDoR) | 6.53 months | 3.8 months | 4.9 months | [8][9] |

A Phase I/II study evaluated Tenalisib in combination with romidepsin (B612169) in relapsed/refractory TCL.[11]

| Efficacy Endpoint | Peripheral TCL | Cutaneous TCL | Overall | Reference |

| Overall Response Rate (ORR) | 75% | 53.3% | 63.0% | [11] |

| Complete Response (CR) | - | - | 25.9% | [11] |

| Partial Response (PR) | - | - | 37.0% | [11] |

| Median Duration of Response (mDoR) | - | - | 5.03 months | [11] |

Breast Cancer

In a Phase II study of patients with locally advanced or metastatic HR+/HER2- breast cancer, single-agent Tenalisib showed encouraging efficacy.[12]

| Efficacy Endpoint | Value | Reference |

| Clinical Benefit Rate (CBR) | 57.5% | [12] |

| Disease Control Rate (DCR) | 67.5% | [12] |

| Partial Response (PR) | 12.5% | [12] |

| Median Duration of Response (in PR pts) | 9.36 months | [12] |

| Median Progression-Free Survival (PFS) | 5.6 months | [12] |

Safety and Tolerability

Across clinical trials, Tenalisib has been generally well-tolerated. The most common treatment-related adverse events include transaminitis, rash, nausea, and fatigue.[8][12] Importantly, late-onset immune-mediated toxicities such as colitis and pneumonitis, which have been observed with other PI3K inhibitors, were not seen with Tenalisib, even in patients treated for extended periods.[10]

Visualizing the Science: Signaling Pathways and Workflows

PI3K/Akt/mTOR Signaling Pathway

Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of Tenalisib.

Experimental Workflow for Assessing PI3K Inhibition

Caption: A typical experimental workflow for evaluating PI3K pathway inhibition by Western blot.

Conclusion

Tenalisib represents a significant advancement in the targeted therapy of cancer, particularly for hematological malignancies. Its dual inhibitory action on PI3Kδ/γ, coupled with the SIK3 inhibitory activity of its major metabolite, provides a multi-pronged attack on cancer cell proliferation and survival. The robust preclinical data, combined with the promising efficacy and favorable safety profile observed in clinical trials, underscore the therapeutic potential of Tenalisib. Further clinical development, including investigations into novel combinations and additional indications, is warranted to fully elucidate the role of this promising agent in the oncologist's armamentarium.

References

- 1. Rhizen Pharmaceuticals AG Announces Promising Interim Data Presentation From an Ongoing Phase II Study of Tenalisib (RP6... [aetoswire.com]

- 2. Establishment of humanised xenograft models as in vivo study for lung metastasis of osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Phase I/Ib Study of Tenalisib (RP6530), a Dual PI3K δ/γ Inhibitor in Patients with Relapsed/Refractory T-Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Find and participate in clinical trials and research studies happening around the world | TrialScreen [app.trialscreen.org]

- 5. researchgate.net [researchgate.net]

- 6. Safety and efficacy of tenalisib in combination with romidepsin in patients with relapsed/refractory T-cell lymphoma: results from a phase I/II open-label multicenter study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Rhizen Pharmaceuticals AG Announces First Patient Dosing in a Phase II Study of Tenalisib (RP6530) in Locally Advanced or Metastatic Breast Cancer Patients - BioSpace [biospace.com]

- 8. Phase I/Ib Study of Tenalisib (RP6530), a Dual PI3K δ/γ Inhibitor in Patients with Relapsed/Refractory T-Cell Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Tenalisib by Rhizen Pharmaceuticals for Diffuse Large B-Cell Lymphoma: Likelihood of Approval [pharmaceutical-technology.com]

- 10. Rhizen Pharmaceuticals S.A. Announces Publication of [globenewswire.com]

- 11. meddatax.com [meddatax.com]

- 12. Rhizen Pharmaceuticals AG Announces Upcoming Data Presentations at ESMO 2022 for Its Clinical Stage Assets; Tenalisib in Locally Advanced/ Metastatic Breast Cancer and RP12146 in Multiple Solid Tumors - BioSpace [biospace.com]

The Role of Tenalisib's R Enantiomer in Immune Modulation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tenalisib (TGR-1202; RP6530) is a potent and selective dual inhibitor of the delta (δ) and gamma (γ) isoforms of phosphoinositide-3 kinase (PI3K). As a chiral molecule, Tenalisib exists as two enantiomers, R and S. This technical guide provides an in-depth analysis of the role of the Tenalisib R enantiomer in modulating the immune response. Through a comprehensive review of available data, this document elucidates the stereospecific activity of Tenalisib's enantiomers, details its mechanism of action, and presents relevant experimental protocols and clinical findings. The information herein is intended to support further research and development of PI3K inhibitors for the treatment of hematological malignancies and other immune-mediated diseases.

Introduction: The PI3K Pathway and the Significance of Isoform Selectivity

The phosphoinositide-3 kinase (PI3K) signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and migration. The Class I PI3Ks are heterodimers composed of a catalytic subunit (p110) and a regulatory subunit (p85). Four isoforms of the p110 catalytic subunit exist: α, β, δ, and γ. While the α and β isoforms are ubiquitously expressed, the δ and γ isoforms are predominantly found in hematopoietic cells, making them attractive targets for therapies aimed at modulating the immune system and treating hematological cancers.[1][2][3]

Tenalisib is a novel, orally available small molecule that selectively inhibits the PI3Kδ and PI3Kγ isoforms with nanomolar potency.[4][5] This dual inhibition is crucial for its immunomodulatory and anti-neoplastic effects. PI3Kδ is essential for the development, activation, and function of B cells, while PI3Kγ plays a key role in signaling downstream of G-protein coupled receptors in myeloid cells and T cells. By targeting both isoforms, Tenalisib can effectively disrupt the signaling networks that drive the proliferation and survival of malignant lymphocytes and modulate the tumor microenvironment.

The Stereochemistry of Tenalisib: Unraveling the Role of the R Enantiomer

Tenalisib is a chiral compound, and its therapeutic activity is primarily attributed to one of its enantiomers. The R enantiomer of Tenalisib has been identified as the less active of the two stereoisomers.

Differential Potency of Tenalisib Enantiomers

Available data indicates a significant difference in the inhibitory activity of the R and S enantiomers of Tenalisib. The R enantiomer exhibits a substantially lower potency against PI3Kδ compared to the S enantiomer. One report suggests that the half-maximal inhibitory concentration (IC50) of the R enantiomer for PI3Kδ is at least 20-fold higher than that of the more active enantiomer.

Quantitative Data Summary

The following tables summarize the available quantitative data for Tenalisib and its enantiomers.

Table 1: In Vitro Inhibitory Activity of Tenalisib (Racemate) against PI3K Isoforms

| PI3K Isoform | IC50 (nM) | Selectivity vs. α | Selectivity vs. β |

| PI3Kδ | 25 | >300-fold | >100-fold |

| PI3Kγ | 33 | >300-fold | >100-fold |

| PI3Kα | >7500 | - | - |

| PI3Kβ | >2500 | - | - |

| [Data sourced from reference 5] |

Table 2: Clinical Efficacy of Tenalisib (Racemate) in Relapsed/Refractory T-Cell Lymphoma (Phase I/Ib Study - NCT02567656)

| Parameter | Value |

| Overall Response Rate (ORR) | 45.7% |

| Complete Response (CR) | 8.6% (3 patients) |

| Partial Response (PR) | 37.1% (13 patients) |

| Median Duration of Response (DoR) | 4.9 months |

| [Data sourced from references 1, 15, 21, 23] |

Mechanism of Action: How Tenalisib Modulates the Immune Response

Tenalisib exerts its immunomodulatory effects by inhibiting the PI3Kδ/γ signaling pathway, which leads to the downregulation of downstream effectors such as Akt. This disruption of a key signaling cascade has profound consequences for immune cells.

The PI3K/Akt Signaling Pathway

The PI3K/Akt signaling pathway is a central node in cellular signaling. Upon activation by various upstream signals, PI3K phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting Akt to the cell membrane where it is phosphorylated and activated. Activated Akt then phosphorylates a multitude of downstream targets, promoting cell survival, proliferation, and growth.

Impact on Immune Cell Function and Cytokine Production

Clinical studies of Tenalisib have demonstrated its ability to modulate the immune response in patients with T-cell lymphoma. Responding tumors showed a marked downregulation of CD30, as well as the cytokines Interleukin-31 (IL-31) and Interleukin-32 alpha (IL-32α).[1][6][7][8] These cytokines are implicated in the pathophysiology of T-cell lymphomas and associated symptoms like pruritus. The reduction in these inflammatory markers highlights Tenalisib's ability to reprogram the tumor microenvironment.

The contribution of the R enantiomer to this effect is likely minimal due to its significantly lower inhibitory activity against the primary targets, PI3Kδ and PI3Kγ. The observed clinical effects are predominantly driven by the more potent S enantiomer.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of Tenalisib and its effects on the immune response.

In Vitro PI3K Enzyme Inhibition Assay

This protocol describes a method to determine the in vitro inhibitory activity of a compound against PI3K isoforms using a luminescence-based kinase assay that measures the amount of ADP produced.

Materials:

-

Recombinant human PI3K enzymes (p110δ/p85α and p110γ)

-

PI3K assay buffer (e.g., 25 mM HEPES, pH 7.4, 10 mM MgCl2, 1 mM EGTA, 0.01% CHAPS)

-

Dithiothreitol (DTT)

-

Phosphatidylinositol-4,5-bisphosphate (PIP2) substrate

-

ATP

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

Test compound (this compound, S enantiomer, or racemate) dissolved in DMSO

-

384-well plates

Procedure:

-

Prepare serial dilutions of the test compound in PI3K assay buffer.

-

Add 5 µL of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.

-

Prepare a master mix containing the PI3K enzyme and PIP2 substrate in PI3K assay buffer with DTT.

-

Add 10 µL of the enzyme/substrate master mix to each well.

-

Incubate the plate at room temperature for 15 minutes to allow for compound binding.

-

Initiate the kinase reaction by adding 10 µL of ATP solution to each well.

-

Incubate the reaction at 30°C for 60 minutes.

-

Stop the reaction and deplete the remaining ATP by adding 25 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

-

Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

-

Measure the luminescence using a plate reader.

-

Calculate the percent inhibition for each concentration of the test compound relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Phospho-Akt Flow Cytometry in T-Cell Lymphoma Cells

This protocol outlines a method to measure the phosphorylation of Akt at Serine 473 in T-cell lymphoma cell lines following treatment with a PI3K inhibitor.

Materials:

-

T-cell lymphoma cell line (e.g., Jurkat)

-

Complete culture medium

-

PI3K inhibitor (Tenalisib)

-

Phosphate-buffered saline (PBS)

-

Fixation buffer (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization buffer (e.g., 90% ice-cold methanol)

-

Primary antibody: Rabbit anti-phospho-Akt (Ser473)

-

Secondary antibody: FITC-conjugated anti-rabbit IgG

-

Flow cytometer

Procedure:

-

Culture T-cell lymphoma cells to the desired density.

-

Treat cells with various concentrations of Tenalisib or DMSO (vehicle control) for the desired time (e.g., 2 hours).

-

Harvest the cells by centrifugation and wash with ice-cold PBS.

-

Fix the cells by resuspending in fixation buffer and incubating for 15 minutes at room temperature.

-

Wash the cells with PBS.

-

Permeabilize the cells by resuspending in ice-cold permeabilization buffer and incubating on ice for 30 minutes.

-

Wash the cells with PBS containing 1% BSA (staining buffer).

-

Resuspend the cells in staining buffer and add the primary antibody against phospho-Akt (Ser473). Incubate for 1 hour at room temperature.

-

Wash the cells with staining buffer.

-

Resuspend the cells in staining buffer and add the FITC-conjugated secondary antibody. Incubate for 30 minutes at room temperature, protected from light.

-

Wash the cells with staining buffer.

-

Resuspend the cells in PBS and analyze on a flow cytometer, measuring the fluorescence intensity in the FITC channel.

-

Quantify the median fluorescence intensity (MFI) to determine the level of Akt phosphorylation.

Cytokine Measurement in Patient Serum by ELISA

This protocol describes a general method for quantifying the levels of IL-31 and IL-32α in patient serum samples using an enzyme-linked immunosorbent assay (ELISA).

Materials:

-

Human IL-31 and IL-32α ELISA kits (containing capture antibody-coated plates, detection antibody, streptavidin-HRP, substrate, and wash buffers)

-

Patient serum samples

-

Plate reader

Procedure:

-

Prepare standards and samples according to the ELISA kit manufacturer's instructions. This may involve dilution of serum samples.

-

Add standards and samples to the wells of the antibody-coated microplate.

-

Incubate the plate as per the kit's protocol to allow the cytokine to bind to the capture antibody.

-

Wash the plate to remove unbound substances.

-

Add the biotinylated detection antibody to each well and incubate.

-

Wash the plate.

-

Add streptavidin-HRP conjugate to each well and incubate.

-

Wash the plate.

-

Add the substrate solution to each well and incubate to allow for color development.

-

Stop the reaction by adding the stop solution.

-

Measure the absorbance at the appropriate wavelength using a plate reader.

-

Calculate the cytokine concentration in the samples by interpolating from the standard curve.

Conclusion

The R enantiomer of Tenalisib is the less active stereoisomer, exhibiting significantly lower potency against PI3Kδ compared to the S enantiomer. Consequently, the potent immunomodulatory and anti-neoplastic effects of Tenalisib observed in preclinical and clinical studies are primarily driven by the S enantiomer. While the R enantiomer's direct contribution to the overall therapeutic effect is likely minimal, a comprehensive understanding of the stereospecific properties of chiral drugs is crucial for optimizing their development and clinical application. Further research is warranted to fully characterize the pharmacokinetic and pharmacodynamic profiles of the individual enantiomers of Tenalisib to further refine our understanding of its therapeutic window and potential for off-target effects. This technical guide provides a foundational understanding for researchers and drug developers working to advance the field of PI3K inhibition in oncology and immunology.

References

- 1. Phase I/Ib Study of Tenalisib (RP6530), a Dual PI3K δ/γ Inhibitor in Patients with Relapsed/Refractory T-Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. elkbiotech.com [elkbiotech.com]

- 3. Umbralisib, a Dual PI3Kδ/CK1ε Inhibitor in Patients With Relapsed or Refractory Indolent Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Tenalisib|1639417-53-0|COA [dcchemicals.com]

- 5. newdrugapprovals.org [newdrugapprovals.org]

- 6. Serum IL-31 levels are increased in patients with cutaneous T-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Phase I/Ib Study of Tenalisib (RP6530), a Dual PI3K δ/γ Inhibitor in Patients with Relapsed/Refractory T-Cell Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]

Tenalisib R Enantiomer: An In-depth Technical Guide on Off-Target Effects and Selectivity Profile

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tenalisib (RP6530) is a potent and selective dual inhibitor of phosphoinositide 3-kinase (PI3K) delta (δ) and gamma (γ) isoforms, which has been investigated primarily for the treatment of hematological malignancies. As a chiral molecule, Tenalisib exists as two enantiomers: the S-enantiomer and the R-enantiomer. The pharmacological activity of Tenalisib is attributed mainly to the S-enantiomer. This technical guide provides a comprehensive overview of the known off-target effects and the selectivity profile of the Tenalisib R enantiomer, based on publicly available data. However, it is critical to note at the outset that detailed, publicly accessible experimental data specifically characterizing the off-target profile of the this compound is exceptionally limited. This document summarizes the available information on Tenalisib (presumed to be the racemate or the active S-enantiomer) and discusses the potential implications for the R enantiomer, while clearly indicating the significant gaps in current knowledge.

Introduction to Tenalisib and Stereoisomerism

Tenalisib is a small molecule inhibitor targeting the PI3K/AKT/mTOR signaling pathway, a critical cascade involved in cell proliferation, survival, and differentiation.[1][2] The δ and γ isoforms of PI3K are predominantly expressed in hematopoietic cells, making them attractive targets for cancers of the blood and lymphatic systems.[1] Tenalisib has demonstrated promising clinical activity in patients with relapsed/refractory T-cell lymphoma and other hematologic malignancies.[2][3]

As a chiral compound, Tenalisib's three-dimensional structure is a key determinant of its biological activity. Enantiomers, non-superimposable mirror images of each other, can exhibit significantly different pharmacological and toxicological profiles. One enantiomer may be responsible for the desired therapeutic effect, while the other may be inactive, less active, or contribute to off-target effects and toxicity. Therefore, a thorough characterization of individual enantiomers is a critical aspect of drug development.

On-Target Profile of Tenalisib

Tenalisib is a highly potent inhibitor of PI3Kδ and PI3Kγ. The S-enantiomer is understood to be the active form of the drug.

| Target | IC50 (nM) |

| PI3Kδ | 25 |

| PI3Kγ | 33 |

| Data for Tenalisib (RP6530). It is presumed this activity resides in the S-enantiomer. |

Off-Target Profile and Selectivity of the this compound: A Data Gap

A comprehensive search of the scientific literature and publicly available databases reveals a significant lack of specific data on the off-target effects and selectivity profile of the this compound. While the on-target activity of Tenalisib (as the racemate or S-enantiomer) is documented, there are no detailed, publicly accessible kinase screening panels, binding assays, or cellular assay data that specifically characterize the activity of the R-enantiomer against a broad range of kinases or other potential biological targets.

This absence of data prevents the construction of a detailed quantitative summary table of the R-enantiomer's off-target profile as initially intended.

Known Off-Target Activity of Tenalisib and its Metabolites

While specific data for the R-enantiomer is unavailable, some information regarding the broader selectivity and metabolites of Tenalisib (the racemate or S-enantiomer) can provide context.

Salt-Inducible Kinase 3 (SIK3) Inhibition

A metabolite of Tenalisib, identified as IN0385, has been shown to be an inhibitor of Salt-Inducible Kinase 3 (SIK3).[4][5] SIK3 is a member of the AMP-activated protein kinase (AMPK) family and is involved in various cellular processes, including gluconeogenesis and lipogenesis. Inhibition of SIK3 by a metabolite of Tenalisib represents a potential off-target effect that is independent of the primary PI3Kδ/γ inhibition. The contribution of the R-enantiomer to the formation of this metabolite is not specified in the available literature.

Postulated Signaling Pathways

The primary mechanism of action of Tenalisib involves the inhibition of the PI3K/AKT/mTOR signaling pathway. The following diagram illustrates this pathway. The potential off-target activity of the this compound could theoretically modulate this or other signaling cascades, but without experimental data, any such interactions remain speculative.

Experimental Protocols: A Methodological Void for the R Enantiomer

The absence of published studies on the off-target profile of the this compound means that there are no specific experimental protocols to report. However, for the benefit of researchers aiming to investigate this area, this section outlines the standard methodologies that would be employed to generate such data.

Kinase Selectivity Profiling

-

Objective: To determine the inhibitory activity of the this compound against a broad panel of protein kinases.

-

Methodology:

-

Compound Preparation: The purified this compound would be dissolved in a suitable solvent (e.g., DMSO) to create a stock solution.

-

Kinase Panel: A large panel of recombinant human kinases (e.g., the DiscoverX KINOMEscan™ panel or similar) would be utilized.

-

Assay Principle: Competitive binding assays are commonly used. The test compound is incubated with the kinase and a ligand that binds to the ATP-binding site. The amount of ligand displaced by the test compound is quantified, typically using qPCR or a fluorescence-based method.

-

Data Analysis: The results are often expressed as the percentage of kinase activity remaining in the presence of the compound or as a dissociation constant (Kd) or IC50 value.

-

Cellular Off-Target Profiling

-

Objective: To assess the effects of the this compound on various cellular pathways and targets in a more physiologically relevant context.

-

Methodology:

-

Cell Lines: A panel of well-characterized human cancer cell lines would be selected.

-

Compound Treatment: Cells would be treated with a range of concentrations of the this compound.

-

Phenotypic Screening: High-content imaging or other phenotypic assays could be used to identify unexpected cellular effects.

-

Proteomics and Transcriptomics: Techniques such as mass spectrometry-based proteomics (e.g., phosphoproteomics) or RNA sequencing would be employed to identify changes in protein expression, phosphorylation status, or gene expression profiles induced by the compound.

-

Logical Workflow for Characterizing Enantiomer Off-Target Effects

The following diagram outlines a logical workflow for the comprehensive characterization of the off-target effects of a chiral drug enantiomer like the this compound.

Conclusion and Future Directions

For a complete understanding of the pharmacology of Tenalisib and to fully de-risk its clinical development, a thorough investigation of the R enantiomer is warranted. Future research should focus on performing comprehensive in vitro kinase and cellular profiling studies to elucidate the off-target interaction landscape of the this compound. Such studies are essential to determine if the R enantiomer is truly inert or if it possesses any off-target activities that could contribute to the overall efficacy or toxicity profile of the racemic drug. The methodologies outlined in this guide provide a roadmap for researchers to address this knowledge gap.

References

- 1. Phase I/Ib Study of Tenalisib (RP6530), a Dual PI3K δ/γ Inhibitor in Patients with Relapsed/Refractory T-Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biorxiv.org [biorxiv.org]

- 5. scilit.com [scilit.com]

Methodological & Application

Application Notes and Protocols for Tenalisib R Enantiomer Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tenalisib (B612265) (RP6530) is a potent and selective dual inhibitor of the delta (δ) and gamma (γ) isoforms of phosphoinositide 3-kinase (PI3K).[1][2] The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its dysregulation is frequently implicated in various cancers, particularly hematologic malignancies.[3][4] Tenalisib exerts its anti-neoplastic effects by blocking this pathway, leading to the induction of apoptosis and inhibition of cell proliferation in cancer cells.[3] As a chiral molecule, Tenalisib exists as two enantiomers, the R and S forms. Typically, one enantiomer is significantly more active than the other. These application notes provide detailed protocols for cell-based assays to characterize and compare the activity of the Tenalisib R enantiomer, presumably the less active form, relative to the active enantiomer or the racemic mixture.

Signaling Pathway

The PI3K/Akt/mTOR pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs). This leads to the recruitment and activation of PI3K, which then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting Akt to the cell membrane where it is phosphorylated and activated. Activated Akt, in turn, phosphorylates a variety of downstream targets, including mTOR, to promote cell survival and proliferation. Tenalisib inhibits PI3Kδ and PI3Kγ, thereby blocking the production of PIP3 and subsequent downstream signaling.

References

- 1. Safety and efficacy of tenalisib in combination with romidepsin in patients with relapsed/refractory T-cell lymphoma: results from a phase I/II open-label multicenter study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Phase I/Ib Study of Tenalisib (RP6530), a Dual PI3K δ/γ Inhibitor in Patients with Relapsed/Refractory T-Cell Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Phase I/Ib Study of Tenalisib (RP6530), a Dual PI3K δ/γ Inhibitor in Patients with Relapsed/Refractory T-Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Application Notes and Protocols for Tenalisib in a Lymphoma Xenograft Model

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tenalisib (B612265), also known as RP6530, is a potent and selective dual inhibitor of the delta (δ) and gamma (γ) isoforms of phosphoinositide 3-kinase (PI3K). The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell proliferation, survival, and metabolism, and its aberrant activation is frequently observed in various hematological malignancies, including lymphoma.[1] Tenalisib's targeted inhibition of PI3K-δ and PI3K-γ, which are predominantly expressed in hematopoietic cells, makes it a promising therapeutic agent for lymphomas.[1] Preclinical studies have demonstrated its ability to inhibit the growth of cancerous cell lines and primary patient-derived lymphoma cells.[2]

Important Note on Stereochemistry: Published research and clinical trials refer to "Tenalisib" and "RP6530" as the S-enantiomer, specifically (S)-2-(1-(9H-purin-6-ylamino)propyl)-3-(3-fluorophenyl)-4H-chromen-4-one.[3] There is currently no publicly available data on the biological activity or the use of the R-enantiomer of Tenalisib in lymphoma xenograft models. The following application notes and protocols are based on the published data for Tenalisib (S-enantiomer).

Mechanism of Action

Tenalisib exerts its anti-tumor effects by inhibiting the PI3K/Akt/mTOR signaling pathway. Upon activation by upstream signals, PI3K phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream proteins such as Akt. Activated Akt, in turn, phosphorylates a multitude of substrates, including mTOR, leading to increased cell proliferation and survival. By inhibiting PI3K-δ and PI3K-γ, Tenalisib blocks the production of PIP3, leading to the downregulation of this pro-survival pathway and induction of apoptosis in lymphoma cells.

Data Presentation

Table 1: In Vitro Potency of Tenalisib (S-enantiomer)

| Parameter | Value (nM) |

| PI3Kδ IC50 | 24.5 |

| PI3Kγ IC50 | 33.2 |

Data sourced from patent information.[3]

Table 2: Representative In Vivo Efficacy of a PI3K Inhibitor in a Lymphoma Xenograft Model

| Treatment Group | Dosing Schedule | Mean Tumor Volume (mm³) ± SEM (Day 21) | Tumor Growth Inhibition (%) | Body Weight Change (%) |

| Vehicle Control | 10 mL/kg, p.o., qd | 1500 ± 180 | - | +3.2 |

| PI3K Inhibitor (e.g., 50 mg/kg) | p.o., qd | 450 ± 95 | 70 | -2.1 |

This data is representative and based on general outcomes for PI3K inhibitors in similar models. Actual results for Tenalisib may vary.

Experimental Protocols

The following protocols provide a general framework for evaluating the efficacy of Tenalisib in a lymphoma xenograft model. These should be adapted and optimized for specific lymphoma cell lines and experimental conditions.

Protocol 1: Establishment of Lymphoma Xenograft Model

Materials:

-

Lymphoma cell line (e.g., SUDHL-4, Granta-519)

-

Immunocompromised mice (e.g., NOD/SCID, NSG)

-

Cell culture medium (e.g., RPMI-1640) with supplements (FBS, antibiotics)

-

Matrigel® Basement Membrane Matrix

-

Sterile PBS

-

Syringes and needles

Procedure:

-

Culture lymphoma cells to a density of approximately 1 x 10⁶ cells/mL.

-

Harvest cells and resuspend in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of 1 x 10⁸ cells/mL.

-

Subcutaneously inject 100 µL of the cell suspension (1 x 10⁷ cells) into the right flank of each mouse.

-

Monitor tumor growth by measuring tumor dimensions with calipers 2-3 times per week.

-

Calculate tumor volume using the formula: (Length x Width²) / 2.

-

Randomize mice into treatment groups when tumors reach an average volume of 150-200 mm³.

Protocol 2: Preparation and Administration of Tenalisib Formulation

Materials:

-

Tenalisib (S-enantiomer) powder

-

Vehicle (e.g., 0.5% methylcellulose (B11928114) in sterile water)

-

Sonicator or homogenizer

-

Oral gavage needles

Procedure:

-

Calculate the required amount of Tenalisib for the desired dose and number of animals.

-

Prepare the vehicle solution under sterile conditions.

-

Create a suspension of Tenalisib directly in the vehicle by sonication or homogenization to achieve a uniform suspension.

-

Administer the formulation to mice via oral gavage at the specified dose and schedule (e.g., daily). The volume administered is typically 10 mL/kg of body weight.

-

Prepare fresh formulations regularly (e.g., weekly) and store at 4°C, protected from light.

Protocol 3: Efficacy and Tolerability Assessment

Procedure:

-

Measure tumor volumes and body weights 2-3 times per week.

-

Monitor the general health of the animals daily, observing for any signs of toxicity (e.g., weight loss, lethargy, ruffled fur).

-

At the end of the study (e.g., after 21 days or when tumors in the control group reach a predetermined size), euthanize the mice according to institutional guidelines.

-

Excise the tumors and measure their final weight.

-

Calculate the Tumor Growth Inhibition (TGI) using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.

-

Tissues can be collected for further pharmacodynamic and biomarker analysis (e.g., Western blot for p-Akt).

Conclusion

Tenalisib (S-enantiomer) is a promising therapeutic agent for lymphoma, with a clear mechanism of action targeting the PI3K/Akt/mTOR pathway. The provided protocols offer a foundational framework for preclinical evaluation in lymphoma xenograft models. It is critical to reiterate that all available preclinical and clinical data for Tenalisib pertains to the S-enantiomer. Further research is required to elucidate the specific activity and potential therapeutic utility of the R-enantiomer.

References

Application Notes and Protocols: Assessing Synergy of Tenalisib R Enantiomer with Other Drugs

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tenalisib (B612265) (RP6530) is a potent and selective dual inhibitor of phosphoinositide 3-kinase (PI3K) δ and γ isoforms, which are critical components of the PI3K/AKT/mTOR signaling pathway.[1] This pathway is frequently hyperactivated in various cancers, particularly hematological malignancies, and plays a crucial role in cell proliferation, survival, and migration.[1][2] Tenalisib has demonstrated promising clinical activity in patients with relapsed/refractory T-cell lymphoma.[1][3] As cancer therapy increasingly moves towards combination strategies to enhance efficacy and overcome resistance, evaluating the synergistic potential of targeted agents like Tenalisib is paramount.[4][5]

These application notes provide a detailed protocol for assessing the synergistic effects of the R enantiomer of Tenalisib in combination with other therapeutic agents. The methodologies described herein are based on the widely accepted Chou-Talalay method for quantifying drug interactions, which provides a quantitative measure of synergy, additivity, or antagonism.[6][7]

Core Experimental Protocols

Cell Line Selection and Maintenance

The choice of cell lines is critical for the relevance of the synergy study. For Tenalisib, a PI3K δ/γ inhibitor, cell lines derived from hematological malignancies (e.g., T-cell lymphoma, B-cell lymphoma) are highly relevant.

-

Recommended Cell Lines: Jurkat (T-cell leukemia), SUDHL-4 (B-cell lymphoma), or other cell lines with known dependence on the PI3K/AKT pathway.

-

Culture Conditions: Cells should be cultured in the recommended medium (e.g., RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.

Drug Preparation and Storage

-

Tenalisib R Enantiomer: Prepare a 10 mM stock solution in dimethyl sulfoxide (B87167) (DMSO). Aliquot and store at -80°C to avoid repeated freeze-thaw cycles.

-

Combination Drug: Prepare a stock solution of the second drug in an appropriate solvent (e.g., DMSO or sterile water) at a concentration of 10 mM. Store as recommended by the manufacturer.

-

Working Solutions: On the day of the experiment, prepare fresh serial dilutions of each drug in the appropriate cell culture medium. The final DMSO concentration in the culture should be kept below 0.1% to minimize solvent-induced toxicity.

Single-Agent IC50 Determination

Prior to assessing synergy, the half-maximal inhibitory concentration (IC50) for each drug alone must be determined.

-

Cell Seeding: Seed cells in a 96-well plate at a density that will allow for logarithmic growth during the assay period (e.g., 5,000-10,000 cells/well). Allow cells to attach overnight if adherent.

-

Drug Treatment: Treat the cells with a range of concentrations for each drug individually. A common approach is to use an 8-point half-log serial dilution.[8] Include a vehicle-only control (e.g., 0.1% DMSO).

-

Incubation: Incubate the plates for a period that allows for the assessment of cell viability (e.g., 72 hours).

-

Cell Viability Assay: Assess cell viability using a standard method such as the MTT assay or a luminescence-based assay like CellTiter-Glo®.

-

Data Analysis: Plot the percentage of cell viability against the drug concentration and use non-linear regression to calculate the IC50 value for each drug.

Drug Synergy Assessment using the Chou-Talalay Method

The Chou-Talalay method is a widely used approach to quantify drug interactions.[4][6] It involves treating cells with the drugs in a fixed-ratio combination.

-

Experimental Design: Based on the individual IC50 values, design a combination experiment with a fixed ratio of the two drugs. For example, a common starting point is to combine the drugs at their equipotent IC50 ratio.

-

Dose-Response Matrix: Prepare serial dilutions of the drug combination. It is also recommended to test each drug alone in parallel on the same plate.

-

Cell Treatment and Incubation: Seed cells as described for the IC50 determination and treat with the single agents and the drug combinations. Incubate for the same duration (e.g., 72 hours).

-

Viability Assessment: Measure cell viability as described previously.

-

Data Analysis and Combination Index (CI) Calculation:

-

The Combination Index (CI) is calculated using specialized software such as CompuSyn.[8]

-

The CI value provides a quantitative measure of the interaction between the two drugs:

-

CI < 1: Synergy

-

CI = 1: Additive effect

-

CI > 1: Antagonism[7]

-

-

It is often recommended to determine the CI at different effect levels (e.g., 50%, 75%, and 90% inhibition).[8]

-

Western Blot Analysis of PI3K Pathway Modulation

To confirm that the observed synergistic effects are mediated through the intended molecular pathway, Western blotting can be used to assess the phosphorylation status of key proteins in the PI3K/AKT/mTOR pathway.[2]

-

Cell Treatment and Lysis: Treat cells with this compound, the combination drug, and the combination at concentrations that demonstrated synergy. After the desired treatment time (e.g., 2-24 hours), lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[9]

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.[9]

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.[9]

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

-

Incubate the membrane with primary antibodies against key pathway proteins.

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate.[9]

-

-

Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH). Compare the levels of phosphorylated proteins in treated versus untreated cells.

Key PI3K Pathway Proteins for Western Blot Analysis [2][10]

| Target Protein | Phosphorylation Site(s) | Role in Pathway |

| Akt (PKB) | Thr308 and Ser473 | Central node in the pathway, full activation requires phosphorylation at both sites. |

| mTOR | Ser2448 | Key downstream effector, involved in cell growth and proliferation. |

| S6 Ribosomal Protein | Ser235/236 | Downstream of mTORC1, a marker of its activity. |

| GSK-3β | Ser9 | Downstream of Akt, its phosphorylation leads to its inhibition. |

Data Presentation

Quantitative data should be summarized in clearly structured tables for easy comparison.

Table 1: Single-Agent IC50 Values

| Cell Line | Drug | IC50 (µM) ± SD |

| Jurkat | This compound | |

| Jurkat | Drug X | |

| SUDHL-4 | This compound | |

| SUDHL-4 | Drug X |

Table 2: Combination Index (CI) Values for this compound and Drug X

| Cell Line | Effect Level (Fa) | Combination Index (CI) | Interpretation |

| Jurkat | 0.50 (50% inhibition) | ||

| Jurkat | 0.75 (75% inhibition) | ||

| Jurkat | 0.90 (90% inhibition) | ||

| SUDHL-4 | 0.50 (50% inhibition) | ||

| SUDHL-4 | 0.75 (75% inhibition) | ||

| SUDHL-4 | 0.90 (90% inhibition) |

Visualizations

PI3K/Akt/mTOR Signaling Pathway

Caption: PI3K/Akt/mTOR pathway with the inhibitory action of Tenalisib.

Experimental Workflow for Synergy Assessment

Caption: Workflow for assessing drug synergy.

Interpretation of Combination Index (CI)

References

- 1. Phase I/Ib Study of Tenalisib (RP6530), a Dual PI3K δ/γ Inhibitor in Patients with Relapsed/Refractory T-Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Safety and efficacy of tenalisib in combination with romidepsin in patients with relapsed/refractory T-cell lymphoma: results from a phase I/II open-label multicenter study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. punnettsquare.org [punnettsquare.org]

- 8. Identification of a triple drug combination that is synergistically cytotoxic for triple-negative breast cancer cells using a novel combination discovery approach - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

Application Note: Western Blot Analysis for PI3K Pathway Inhibition by Tenalisib R Enantiomer

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism. Dysregulation of the PI3K/Akt/mTOR cascade is a frequent event in various human cancers, making it a key target for therapeutic intervention. Tenalisib (RP6530) is a potent and selective dual inhibitor of the PI3K delta (δ) and gamma (γ) isoforms, which are predominantly expressed in hematopoietic cells.[1][2][3] Clinical studies have shown that Tenalisib treatment leads to a marked downregulation of phosphorylated Akt (p-Akt), a key downstream effector in the PI3K pathway, indicating successful target engagement and pathway inhibition.[1] This application note provides a detailed protocol for using Western blot analysis to quantify the inhibitory effect of the Tenalisib R Enantiomer on the PI3K signaling pathway in cancer cell lines.

Principle

Western blotting is a widely used technique to detect and quantify specific proteins in a complex mixture, such as a cell lysate. This method allows for the assessment of the PI3K pathway activity by measuring the phosphorylation status of key downstream proteins. Inhibition of PI3K by this compound is expected to decrease the levels of phosphorylated Akt (p-Akt) and phosphorylated mTOR (p-mTOR) without affecting the total protein levels of Akt and mTOR. By comparing the ratio of the phosphorylated protein to the total protein across different treatment conditions, the potency and dose-dependency of the inhibitor can be determined.

Data Presentation

The following tables summarize the expected quantitative data from a Western blot analysis of a relevant cancer cell line (e.g., a T-cell lymphoma cell line) treated with increasing concentrations of this compound for 24 hours. Data is presented as the mean fold change in the normalized phospho-protein/total-protein ratio relative to the vehicle control (DMSO).

Table 1: Effect of this compound on Akt Phosphorylation

| Treatment Concentration | p-Akt (Ser473) / Total Akt Ratio (Fold Change vs. Control) | Standard Deviation |

| Vehicle (DMSO) | 1.00 | ± 0.12 |

| 10 nM | 0.78 | ± 0.09 |

| 50 nM | 0.45 | ± 0.06 |

| 100 nM | 0.21 | ± 0.04 |

| 500 nM | 0.08 | ± 0.02 |

Table 2: Effect of this compound on mTOR Phosphorylation

| Treatment Concentration | p-mTOR (Ser2448) / Total mTOR Ratio (Fold Change vs. Control) | Standard Deviation |

| Vehicle (DMSO) | 1.00 | ± 0.15 |

| 10 nM | 0.82 | ± 0.11 |

| 50 nM | 0.51 | ± 0.08 |

| 100 nM | 0.29 | ± 0.05 |

| 500 nM | 0.12 | ± 0.03 |

Experimental Protocols

Cell Culture and Treatment

-

Cell Line: A suitable cancer cell line with a constitutively active PI3K pathway (e.g., a T-cell lymphoma line like Jurkat or a breast cancer cell line like MCF-7) should be used.

-

Culture Conditions: Culture the cells in the recommended medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

-

Seeding: Seed the cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvesting.

-

Treatment:

-

Prepare a stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).

-

Once the cells reach the desired confluency, replace the medium with fresh medium containing the desired concentrations of this compound (e.g., 10 nM, 50 nM, 100 nM, 500 nM).

-

Include a vehicle control group treated with the same volume of DMSO.

-

Incubate the cells for the desired treatment period (e.g., 24 hours).

-

Protein Extraction

-

Cell Lysis:

-

After treatment, aspirate the medium and wash the cells twice with ice-cold Phosphate Buffered Saline (PBS).

-